

Application Note: Automated Peptide Synthesis using Oxyma Pure/DIC

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Compound of Interest

Compound Name: *Cyano(hydroxyimino)acetic acid*

CAS No.: 78325-18-5

Cat. No.: B580139

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Part 1: Executive Summary & Rationale

The landscape of Solid-Phase Peptide Synthesis (SPPS) has shifted decisively away from benzotriazole-based additives (HOBT, HOAt) due to their reclassification as Class 1 explosives and their limited efficiency in difficult sequence couplings. Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) paired with Diisopropylcarbodiimide (DIC) has emerged as the premier "base-free" coupling system.

This protocol details the implementation of Oxyma/DIC on automated synthesizers.^{[1][2]} Unlike onium salts (HATU/HBTU) which require basic conditions (DIEA/NMM) that promote racemization (epimerization) and premature Fmoc removal, the Oxyma/DIC system operates under neutral-to-acidic conditions. This results in superior suppression of racemization—particularly for Cysteine and Histidine—while maintaining acylation rates comparable to HATU.

Key Advantages^{[3][4]}

- Safety: Non-explosive substitute for HOBT/HOAt.^{[2][3][4]}
- Chirality Conservation: Superior suppression of α -carbon racemization (Cys/His).
- Efficiency: Generates a highly reactive oxyma-ester intermediate that overcomes steric hindrance.

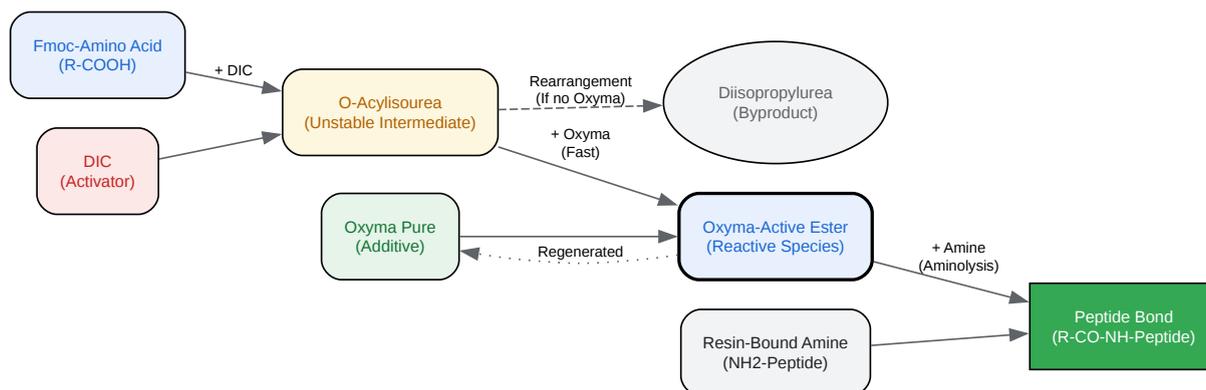
- Solubility: High solubility in DMF/NMP allows for concentrated stock solutions (up to 1.0 M).

Part 2: Mechanism of Action

Understanding the chemical cascade is vital for troubleshooting. The reaction proceeds via the formation of an unstable O-acylisourea, which is immediately intercepted by Oxyma Pure to form a stable, yet highly reactive, active ester.

Mechanistic Pathway[4]

- Activation: The carboxylic acid of the N-protected amino acid reacts with DIC to form the O-acylisourea.
- Interception: Oxyma Pure (acting as an acidic nucleophile, pKa ~4.6) attacks the O-acylisourea, displacing the urea byproduct.
- Aminolysis: The amine on the resin attacks the carbonyl of the Oxyma-active ester, forming the peptide bond and regenerating Oxyma.



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Figure 1: The Oxyma/DIC activation cycle. Note the regeneration of Oxyma, allowing it to act catalytically, though stoichiometric amounts are used to ensure maximum rate.

Part 3: Automated Protocol Specifications

This protocol is optimized for standard automated synthesizers (e.g., CEM Liberty Blue, Biotage Initiator+, Gyros PurePep).

Reagent Preparation

Solvent Choice: DMF (Dimethylformamide) is standard. NMP (N-methyl-2-pyrrolidone) is preferred for difficult sequences due to better swelling properties but is more expensive.

Reagent	Concentration	Preparation Instructions (100 mL scale)	Stability
Amino Acid	0.2 M - 0.5 M	Dissolve Fmoc-AA in DMF.	2-3 weeks
Activator (DIC)	0.5 M or 1.0 M	15.6 mL DIC diluted to 100 mL with DMF.	Months
Oxyma Pure	0.5 M or 1.0 M	7.1 g Oxyma Pure dissolved in 100 mL DMF.	Months
Deprotection	20% v/v	20 mL Piperidine in 80 mL DMF.	Fresh preferred

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Pro-Tip: For sequence-dependent aspartimide formation, add 0.1 M Oxyma Pure to the 20% Piperidine deprotection solution. This suppresses the base-catalyzed ring closure.

Automated Cycle Parameters

The following parameters assume a 0.1 mmol scale synthesis.

Scenario A: Microwave-Assisted (High Throughput)

Recommended for: CEM Liberty Blue, Biotage Initiator+

Step	Operation	Reagents	Temp	Time	Notes
1	Deprotection	20% Piperidine	75°C	3 min	Single step often sufficient in MW.
2	Wash	DMF	RT	3 x 3 mL	Aggressive washing required.
3	Coupling	AA (5 eq) + DIC (5 eq) + Oxyma (5 eq)	90°C	2 min	Standard for non-sensitive AA.
4	Sensitive Coupling*	Cys / His	50°C	10 min	CRITICAL: Prevent racemization.
5	Wash	DMF	RT	3 x 3 mL	

Scenario B: Room Temperature (Standard/Parallel)

Recommended for: Protein Technologies Symphony/Prelude, Multi-well synthesizers

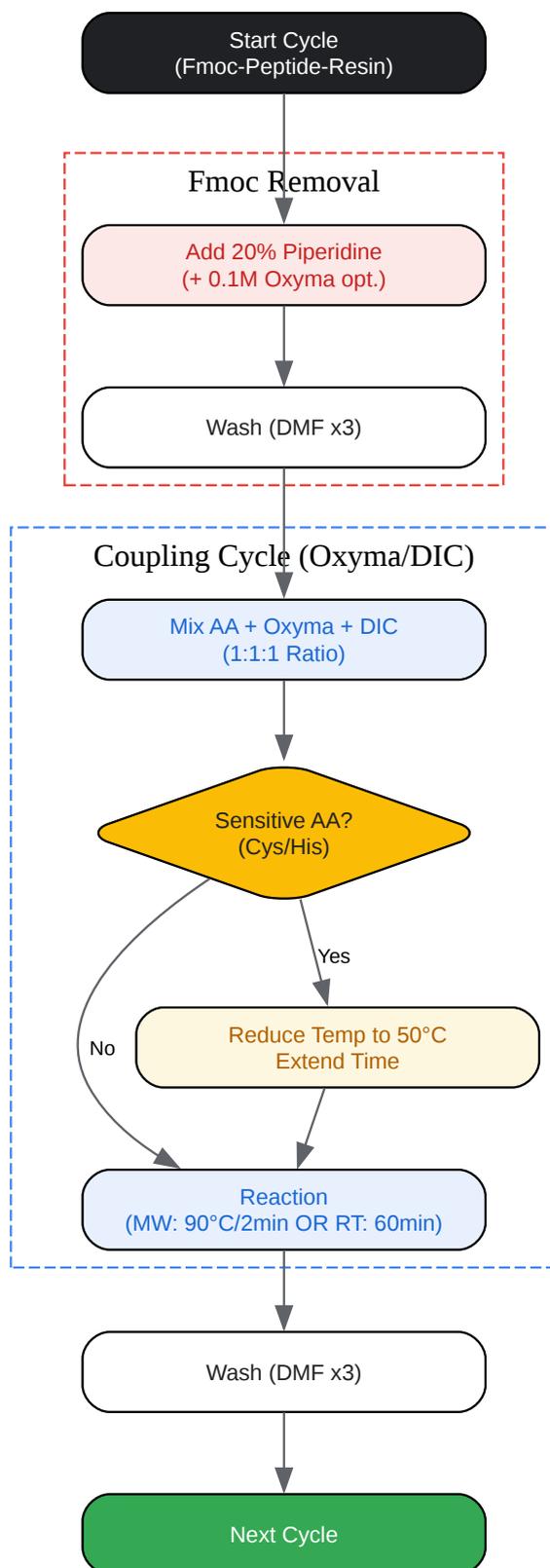
Step	Operation	Reagents	Temp	Time	Notes
1	Deprotection	20% Piperidine	RT	5 + 10 min	Double treatment standard.
2	Wash	DMF	RT	5 x 3 mL	
3	Coupling	AA (5 eq) + DIC (5 eq) + Oxyma (5 eq)	RT	60 min	Double couple for Arg, Val, Aib.
4	Wash	DMF	RT	4 x 3 mL	

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**Sensitive Residue Handling (Cys/His):*

- *Cysteine (Cys): High temperatures (90°C) with carbodiimides promote racemization (D-Cys formation). Limit temp to 50°C or use RT for Cys.*
- *Histidine (His): Similar risk. Use Fmoc-His(Trt)-OH and limit temp to 50°C.*
- *Base-Free Rule: Ensure NO base (DIEA/NMM) is present during the coupling of Cys/His. Oxyma/DIC is naturally acidic/neutral, which protects chirality.*

Part 4: Workflow Visualization



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Figure 2: Automated SPPS Decision Tree for Oxyma/DIC cycles.

Part 5: Comparative Performance Data

The following data highlights the efficiency of Oxyma/DIC compared to traditional HOBt/DIC and the expensive HATU/DIEA method.

Table 1: Racemization of Fmoc-His(Trt)-OH during coupling (Lower % is better)

Coupling Reagent	Base Added?	Temperature	% D-His (Racemization)
DIC / Oxyma	No	50°C	< 0.2%
HBTU / DIEA	Yes (2 eq)	RT	2.5%
HATU / DIEA	Yes (2 eq)	RT	1.8%
DIC / HOBt	No	RT	~0.5%

Table 2: Coupling Efficiency (Difficult Sequence: Aib-Enkephalin) (Yield based on HPLC integration)

Method	Conditions	Purity (%)
DIC / HOBt	RT, 60 min	65%
HATU / DIEA	RT, 60 min	88%
DIC / Oxyma	RT, 60 min	91%
DIC / Oxyma	MW (90°C), 2 min	96%

Part 6: Troubleshooting & Optimization

- Aggregation (Incomplete Coupling):
 - Symptom:[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) Drop in UV signal or truncated peptides.
 - Fix: Switch solvent to NMP.[\[1\]](#) Perform "Double Coupling" (repeat step 3 in workflow) for hydrophobic residues (Val, Ile, Ala).

- Advanced: Use 0.1 eq DIEA spike.[\[7\]](#) While Oxyma/DIC is base-free, adding 0.1 equivalents of DIEA (relative to AA) can stabilize the active ester for extremely hindered couplings (e.g., Aib-Aib), a method known as CarboMAX on CEM systems.
- Capping:
 - Although Oxyma/DIC is highly efficient, capping unreacted amines is recommended for sequences >20 residues.
 - Reagent: Acetic Anhydride (5%) / 2,6-Lutidine (6%) in DMF.
 - Timing: Perform after the Coupling Wash (Step 5).
- Pre-activation vs. In-situ:
 - For automated systems, In-situ activation (adding DIC to the AA/Oxyma mixture inside the reaction vessel) is preferred to minimize active ester hydrolysis before it hits the resin.

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